6-Fluoroquinolin-8-ol chemical structure and properties
6-Fluoroquinolin-8-ol chemical structure and properties
An In-Depth Technical Guide to 6-Fluoroquinolin-8-ol: Structure, Properties, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-Fluoroquinolin-8-ol, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry, drug development, and materials science. We will delve into its core chemical and physical properties, spectroscopic signature, synthesis protocols, and key applications, grounding our discussion in established scientific principles and field-proven insights.
Introduction: The Strategic Value of the Fluorinated 8-Hydroxyquinoline Scaffold
The 8-hydroxyquinoline (8-HQ) framework is a privileged structure in chemistry, renowned for its potent biological activities and its exceptional ability to chelate metal ions.[1][2][3] The close proximity of the hydroxyl group to the heterocyclic nitrogen atom makes 8-hydroxyquinolines powerful bidentate chelating agents that can form stable complexes with a wide array of metal ions.[1] This property is central to its diverse applications, from anticancer and antimicrobial agents to analytical reagents.[2][3][4]
The strategic incorporation of a fluorine atom at the 6-position of this scaffold yields 6-Fluoroquinolin-8-ol. In modern drug design, fluorination is a widely employed strategy to enhance critical pharmaceutical properties. The high electronegativity and small atomic radius of fluorine can improve metabolic stability, increase lipophilicity, and enhance binding affinity to target proteins, making fluorinated analogues like 6-Fluoroquinolin-8-ol sophisticated intermediates for optimizing lead compounds.[5][6] This guide will explore the synthesis, characterization, and application of this versatile building block.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is the foundation of its effective application. 6-Fluoroquinolin-8-ol is a solid at room temperature, and its characteristics are summarized below.
Chemical Structure:
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IUPAC Name: 6-Fluoroquinolin-8-ol
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Molecular Formula: C₉H₆FNO[7]
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Canonical SMILES: C1=CC2=C(C(=C1)O)N=CC=C2F
Table 1: Physicochemical Properties of 6-Fluoroquinolin-8-ol
| Property | Value | Source(s) |
| CAS Number | 135838-04-9 | [8] |
| Molecular Weight | 163.15 g/mol | [9] |
| Appearance | Orange-brown powder | [10] |
| Melting Point | 135 °C | [10] |
| pKa | 4.35 ± 0.30 (Predicted) | [8] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO.[4][10][11] | |
| Storage Conditions | Store at 2-8°C, protected from light.[8] |
Causality Insight: The limited water solubility is expected due to the predominantly hydrophobic aromatic quinoline core.[11] However, the presence of the hydroxyl and nitrogen groups allows for pH-dependent solubility and solubility in polar organic solvents.[11] The recommended storage conditions—cool, dry, and dark—are typical for phenolic compounds which can be sensitive to light and oxidation.[3][12]
Spectroscopic Characterization: The Scientist's Fingerprint
Structural confirmation is paramount. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides an unambiguous structural fingerprint of the molecule. While specific spectra are proprietary to individual laboratories, the expected features can be expertly predicted.[13][14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
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¹H NMR: Protons on the aromatic rings will appear in the downfield region (typically δ 7.0–9.0 ppm).[5] The specific chemical shifts and coupling constants (J-values) are influenced by the electron-withdrawing effects of the fluorine atom and the nitrogen, allowing for unambiguous assignment of each proton. The hydroxyl proton will appear as a broad singlet, the position of which is dependent on solvent and concentration.
-
¹³C NMR: The spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom bonded to the fluorine (C-6) will exhibit a large one-bond C-F coupling constant, a definitive diagnostic feature. Carbons adjacent to the nitrogen and oxygen atoms (C-8, C-8a) will be shifted downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.[5][16]
Table 2: Expected IR Absorption Bands for 6-Fluoroquinolin-8-ol
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale |
| O-H Stretch | 3200-3600 (broad) | Characteristic of the hydroxyl group, often broadened by hydrogen bonding.[5] |
| Aromatic C-H Stretch | 3000-3100 | Typical for sp² C-H bonds in the quinoline ring system.[13] |
| C=N and C=C Stretch | 1500-1650 | A series of sharp peaks corresponding to the aromatic ring and imine bond vibrations. |
| C-F Stretch | 1000-1300 | A strong absorption indicative of the carbon-fluorine bond. |
| C-O Stretch | 1200-1300 | Associated with the phenolic C-O bond. |
Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EI-MS) is used to determine the molecular mass by detecting the mass-to-charge ratio of the molecular ion and its fragments.[16] For 6-Fluoroquinolin-8-ol, the molecular ion peak (M⁺) would be observed at m/z = 163, corresponding to its molecular weight.
Synthesis and Purification: A Validated Protocol
The most reliable and frequently cited method for synthesizing 6-Fluoroquinolin-8-ol is the Skraup synthesis.[5][17][18] This classic reaction involves the cyclization of an aniline derivative with glycerol in the presence of an acid and an oxidizing agent.
Skraup Synthesis Protocol
This protocol is a self-validating system, where successful cyclization and purification yield a product whose spectroscopic data must match the expected fingerprint described in Section 3.
Starting Material: 2-Amino-5-fluorophenol.[10][17]
Workflow:
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Reaction Setup: Combine 2-amino-5-fluorophenol with glycerol, a mild oxidizing agent (e.g., arsenic acid or nitrobenzene), and concentrated sulfuric acid. The sulfuric acid acts as both a catalyst and a dehydrating agent.
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Dehydration of Glycerol: Gently heat the mixture. The sulfuric acid dehydrates the glycerol to form acrolein in situ.
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Michael Addition: The acrolein undergoes a Michael addition with the primary amine of the 2-amino-5-fluorophenol.
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Cyclization & Dehydration: The intermediate undergoes an acid-catalyzed cyclization followed by dehydration to form a dihydroquinoline derivative.
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Oxidation: The oxidizing agent converts the dihydroquinoline to the aromatic 6-fluoroquinoline ring system.
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Workup & Purification: The reaction mixture is cooled, neutralized (e.g., with sodium hydroxide), and the product is isolated. Purification is often achieved via steam distillation or recrystallization from an appropriate solvent. A successful synthesis has been reported with a 57-61% yield.[10][17]
Caption: Skraup synthesis workflow for 6-Fluoroquinolin-8-ol.
Alternative Route: An alternative synthesis involves the reduction of 6-fluoro-8-nitroquinoline to 8-amino-6-fluoroquinoline, followed by hydrolysis with sulfuric acid at high temperatures.[17] However, the Skraup synthesis from 2-amino-5-fluorophenol is generally more direct.[17]
Core Applications and Mechanistic Insights
The utility of 6-Fluoroquinolin-8-ol stems from its unique combination of a chelating scaffold and a strategically placed fluorine atom.
Medicinal Chemistry and Drug Development
The quinoline scaffold is a cornerstone in drug discovery.[5] 6-Fluoroquinolin-8-ol serves as a key precursor for developing novel Active Pharmaceutical Ingredients (APIs).
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Antibacterial Agents: The structural similarity to potent fluoroquinolone antibiotics like Besifloxacin and Clinafloxacin highlights its potential in creating new anti-infective agents.[5][19] The mechanism of these drugs typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[6]
-
Anticancer and Antiviral Agents: The broader 8-hydroxyquinoline class has demonstrated significant anticancer and antiviral activities.[1][2][6] The chelation of metal ions is often crucial to this activity, as it can disrupt metalloenzymes essential for pathogen or cancer cell survival.
-
Neuroprotective Agents: Metal ion dysregulation is implicated in several neurodegenerative diseases. The metal-chelating properties of 8-HQ derivatives make them promising candidates for developing therapies for these conditions.[2]
Materials Science: Sensors and Dyes
Beyond pharmaceuticals, 6-Fluoroquinolin-8-ol is a valuable building block for advanced materials.
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Fluorescent Metal-Ion Sensors: The compound can be used to synthesize Schiff base ligands. These ligands readily coordinate with metal ions (e.g., Ru, Ir, Cu), and this chelation event often causes a detectable shift in their fluorescent emissions, forming the basis of highly sensitive metal-ion sensors.[5][19]
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Dye-Sensitized Solar Cells (DSSCs): The Schiff base complexes formed from this building block can act as potent dyes in DSSCs.[19] These organometallic complexes are capable of absorbing light and efficiently injecting electrons into a semiconductor, which is the fundamental principle of DSSC operation.
Caption: Chelation mechanism for a fluorescent metal-ion sensor.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 6-Fluoroquinolin-8-ol is not widely published, data from structurally related compounds like 8-Hydroxyquinoline and other fluoroquinolines provide a strong basis for safe handling protocols.[20][21][22]
-
Personal Protective Equipment (PPE): Always handle the compound in a chemical fume hood.[20] Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[22]
-
Handling: Avoid inhalation of dust and prevent contact with skin and eyes. Do not eat, drink, or smoke when using this product.[20] Wash hands thoroughly after handling.[12]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[12][20]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[20][21]
-
Ingestion: Rinse mouth and seek immediate medical attention. Do not induce vomiting.[20][21]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration.[20]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep locked up and protect from light.[20] The compound is known to be light-sensitive.[20]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[20][21]
Conclusion and Future Outlook
6-Fluoroquinolin-8-ol stands out as a high-value chemical intermediate. Its synthesis is well-established, and its properties are predictable based on a solid foundation of quinoline chemistry. The strategic placement of the fluorine atom enhances its potential as a scaffold for developing next-generation pharmaceuticals with improved metabolic stability and target affinity. Furthermore, its inherent chelation capability continues to be exploited in the design of sophisticated sensors and materials for energy applications. For researchers and drug development professionals, 6-Fluoroquinolin-8-ol represents a versatile and powerful tool for innovation.
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